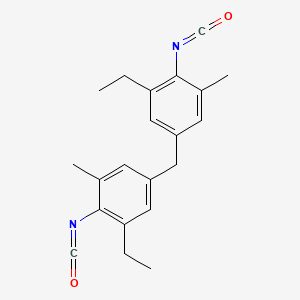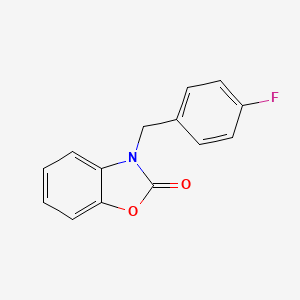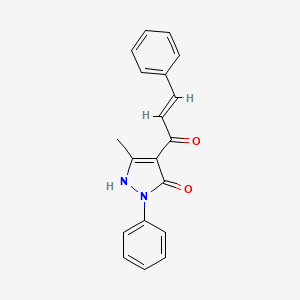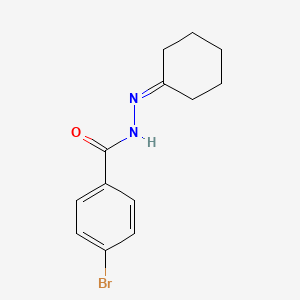![molecular formula C28H24N2O2S2 B12576322 N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide CAS No. 194301-69-4](/img/structure/B12576322.png)
N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide is a chemical compound with the molecular formula C26H20N2O2S2. It is also known by its IUPAC name, 2,2’-dithiobisbenzanilide. This compound is characterized by the presence of two benzamide groups connected by a disulfide bridge, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide typically involves the reaction of 2-aminobenzamide with sulfur dichloride (S2Cl2) under controlled conditions. The reaction proceeds through the formation of an intermediate disulfide, which then reacts with another molecule of 2-aminobenzamide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its disulfide bridge, which can interact with thiol groups in proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used as a plasticizer and stabilizer in the production of polymers.
Mechanism of Action
The mechanism of action of N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide involves its interaction with thiol groups in proteins. The disulfide bridge can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobisbenzanilide: Similar structure but with different substituents on the benzamide groups.
Bis(2-benzamidophenyl) disulfide: Another compound with a disulfide bridge but different functional groups.
Uniqueness
N,N’-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide is unique due to its specific disulfide bridge and benzamide groups, which confer distinct chemical and biological properties. Its ability to interact with thiol groups in proteins makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
194301-69-4 |
|---|---|
Molecular Formula |
C28H24N2O2S2 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[2-[[(2-benzamidophenyl)methyldisulfanyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O2S2/c31-27(21-11-3-1-4-12-21)29-25-17-9-7-15-23(25)19-33-34-20-24-16-8-10-18-26(24)30-28(32)22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) |
InChI Key |
DYWUZPKTHZQTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CSSCC3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)


![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)




![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)


![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B12576311.png)
![1-[2,4-Dimethyl-1-(3-phenylpropanoyl)-1H-pyrrol-3-yl]octadecan-1-one](/img/structure/B12576318.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
